Hexane, 6-chloro-1,1-diiodo-
Description
Overview of Polysubstituted Halogenated Alkanes in Contemporary Chemical Research
Polysubstituted halogenated alkanes are hydrocarbons in which multiple hydrogen atoms have been replaced by halogens (fluorine, chlorine, bromine, or iodine). libretexts.orgpressbooks.pub These compounds are a cornerstone of modern chemical research due to the profound influence of halogen atoms on the physical and chemical properties of the parent alkane. The presence of halogens can alter a molecule's polarity, boiling point, and reactivity in predictable ways, making them essential tools for synthetic chemists. cuny.eduwou.edu
The type of halogen and its position on the carbon chain are critical factors in determining the molecule's behavior. libretexts.orgmsu.edu For instance, the reactivity of halogens in substitution reactions decreases in the order F₂ > Cl₂ > Br₂ > I₂. libretexts.org This differential reactivity allows for selective chemical transformations. Polysubstituted alkanes find applications in various fields, including the synthesis of pharmaceuticals, agrochemicals, and advanced materials. nih.govmdpi.com The study of these compounds continues to be an active area of research, with scientists constantly exploring new methods for their synthesis and new applications for their unique properties.
The Significance of Geminal Diiodide Moieties in Synthetic Organic Chemistry
A geminal diiodide is a functional group characterized by two iodine atoms bonded to the same carbon atom. wikipedia.org This structural feature imparts unique reactivity to the molecule, making geminal diiodides valuable intermediates in organic synthesis.
The synthesis and study of organometallic compounds, including those derived from dihalides, have a rich history. While the first organotin compound, diethyltin (B15495199) diiodide, was discovered in 1849, the field saw significant growth with the advent of Grignard reagents. wikipedia.org The preparation of geminal diiodides has been a subject of interest for decades, with early work laying the foundation for modern synthetic methods. acs.org Historically, the synthesis of functionalized gem-diiodides presented challenges, often resulting in low yields and limited compatibility with other functional groups. acs.orgacs.org Over time, new and more efficient routes have been developed, expanding the utility of these compounds in complex molecule synthesis. acs.org
Geminal diiodides are important precursors to a variety of organometallic intermediates. acs.org Their reaction with metals like zinc or samarium can generate carbenoid-like species or other reactive organometallics. uni-muenchen.denih.gov These intermediates are highly valuable in reactions such as cyclopropanation, where they can react with alkenes to form cyclopropane (B1198618) rings. acs.org The reactivity of geminal diiodides can be influenced by the specific reaction conditions and the nature of the other substituents on the molecule. acs.org Research has shown that geminal diiodides can lead to the formation of both carbene and radical intermediates, further highlighting their complex and valuable reactivity. acs.orgresearcher.life
The Role of Chlorinated Alkanes in Organic Transformations
Chlorinated alkanes are a class of organic compounds containing one or more chlorine atoms. nih.gov The carbon-chlorine bond is a key functional group that can participate in a variety of organic transformations, most notably nucleophilic substitution and elimination reactions. mdpi.com In nucleophilic substitution, a nucleophile replaces the chlorine atom, forming a new bond. This is a fundamental method for constructing carbon skeletons and introducing a wide range of functional groups. mdpi.com In elimination reactions, a base removes a hydrogen atom and the chlorine atom from adjacent carbons, leading to the formation of an alkene. mdpi.com
The presence of a chlorine atom can also influence the acidity of nearby C-H bonds, making them more susceptible to deprotonation. mdpi.com Furthermore, under certain conditions, the chlorine atom can act as an electrophilic center. mdpi.com The versatility of chlorinated alkanes makes them indispensable reagents and intermediates in organic synthesis. mdpi.com
Rationale for Investigating Hexane (B92381), 6-chloro-1,1-diiodo-: Bridging Geminal Diiodide and Distal Chloroalkane Functionality
The compound Hexane, 6-chloro-1,1-diiodo- presents a unique molecular architecture by incorporating both a reactive geminal diiodide group and a more stable chloroalkane functionality at opposite ends of a six-carbon chain. This structure is intriguing because it allows for the potential to perform selective chemistry at two different sites. The geminal diiodide end can be expected to undergo reactions typical of this functional group, such as the formation of organometallic reagents for cyclopropanation or other carbon-carbon bond-forming reactions. acs.org Simultaneously, the chloro group at the other end of the molecule offers a handle for different types of transformations, such as nucleophilic substitution. mdpi.com
The separation of these two functional groups by a flexible hexane chain raises questions about potential intramolecular interactions and the ability to achieve chemoselectivity in its reactions. For example, it might be possible to react the geminal diiodide selectively while leaving the chloro group intact, or vice versa. This dual functionality makes Hexane, 6-chloro-1,1-diiodo- a valuable substrate for exploring new synthetic methodologies and creating more complex molecules with diverse functionalities.
Scope and Objectives of Academic Inquiry into Hexane, 6-chloro-1,1-diiodo-
While specific academic studies focusing solely on Hexane, 6-chloro-1,1-diiodo- are not widely available in public literature, the investigation of such a molecule would likely be guided by several key objectives. nih.govmolbase.com A primary goal would be to develop efficient and selective synthetic routes to this compound and its analogs. Another major area of inquiry would be to explore the differential reactivity of the two halogenated centers. This would involve studying its behavior in various reactions to determine if one site can be modified while the other remains unchanged.
Below is a table of computed properties for Hexane, 6-chloro-1,1-diiodo-:
| Property | Value |
| Molecular Formula | C₆H₁₁ClI₂ |
| Molecular Weight | 372.41 g/mol |
| XLogP3 | 4.4 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 0 |
| Rotatable Bond Count | 4 |
| Exact Mass | 371.86387 Da |
| Monoisotopic Mass | 371.86387 Da |
| Topological Polar Surface Area | 0 Ų |
| Heavy Atom Count | 9 |
| Formal Charge | 0 |
| Complexity | 63.3 |
| Isotope Atom Count | 0 |
| Defined Atom Stereocenter Count | 0 |
| Undefined Atom Stereocenter Count | 1 |
| Defined Bond Stereocenter Count | 0 |
| Undefined Bond Stereocenter Count | 0 |
| Covalently-Bonded Unit Count | 1 |
| Compound Is Canonicalized | Yes |
| Data from PubChem CID 11383168 nih.gov |
Structure
2D Structure
3D Structure
Properties
CAS No. |
823180-25-2 |
|---|---|
Molecular Formula |
C6H11ClI2 |
Molecular Weight |
372.41 g/mol |
IUPAC Name |
6-chloro-1,1-diiodohexane |
InChI |
InChI=1S/C6H11ClI2/c7-5-3-1-2-4-6(8)9/h6H,1-5H2 |
InChI Key |
KJMBVTAAIVVFCA-UHFFFAOYSA-N |
Canonical SMILES |
C(CCC(I)I)CCCl |
Origin of Product |
United States |
Synthetic Methodologies for Hexane, 6 Chloro 1,1 Diiodo
Strategies for the Formation of the 1,1-Diiodohexane Core
The creation of the gem-diiodo moiety on the hexane (B92381) backbone is the critical transformation. Various methods can be employed, starting from different functional groups and employing distinct mechanistic pathways.
Direct Iodination Approaches
Direct iodination methods aim to convert a carbonyl precursor or a related derivative into the target gem-diiodide in a single key step.
A prominent method for converting carbonyl compounds into gem-diiodides is through the iodination of their corresponding hydrazones, a reaction pioneered by Derek Barton. wikipedia.orgwikiwand.com For the synthesis of Hexane, 6-chloro-1,1-diiodo-, the logical precursor would be 6-chlorohexanal (B1582999). This aldehyde would first be converted to its hydrazone by reaction with hydrazine. wikipedia.org
The subsequent reaction of the 6-chlorohexanal hydrazone with iodine and a non-nucleophilic base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), is the crucial step. wikipedia.orgwikiwand.com The proposed mechanism involves the oxidation of the hydrazone by iodine to form a diazo intermediate. Iodine then acts as an electrophile, and the subsequent displacement of nitrogen gas generates an iodocarbonium ion. wikipedia.org If the reaction site is not sterically hindered, a second iodide ion can attack this carbocation to form the stable geminal di-iodide product. wikipedia.orgwikiwand.com It is important to control the reaction conditions, as elimination reactions can sometimes compete to form vinyl iodides. wikipedia.org
Table 1: Key Steps in Hydrazone Iodination Route
| Step | Starting Material | Reagents | Intermediate/Product | Key Transformation |
| 1 | 6-chlorohexanal | Hydrazine (N₂H₄), Triethylamine | 6-chlorohexanal hydrazone | Formation of hydrazone |
| 2 | 6-chlorohexanal hydrazone | Iodine (I₂), DBU | Hexane, 6-chloro-1,1-diiodo- | Oxidative iodination |
Another direct approach involves the reaction of diazo compounds. The reaction of a diazoalkane with iodoform (B1672029) can yield a gem-diiodide. researchgate.net To synthesize the target molecule, one would require 1-diazo-6-chlorohexane. This diazo compound could potentially be generated from the corresponding hydrazone or other precursors. organic-chemistry.org The reaction with an iodine source would then install the gem-diiodo group.
Alternatively, while less direct for a saturated chain, strategies involving metallated alkynes can be considered. A terminal alkyne can be converted to a 1-iodoalkyne. organic-chemistry.org Subsequent hydrometalation and iodination could theoretically lead to a 1,1-diiodoalkene, which would then require reduction. However, this multi-step route is more complex than direct methods starting from an aldehyde.
Alkylation of Diiodomethane (B129776) with Appropriately Substituted Electrophiles
A powerful method for forming gem-diiodoalkanes involves the alkylation of diiodomethane. acs.org This strategy relies on the deprotonation of diiodomethane (CH₂I₂) to form a nucleophilic carbanion, which then displaces a leaving group on an electrophile. acs.org
For the synthesis of Hexane, 6-chloro-1,1-diiodo-, the required electrophile would be a five-carbon chain with a leaving group at one end and a chloro group at the other, such as 1-chloro-5-iodopentane (B1345565) or 1-bromo-5-chloropentane. The reaction would proceed by adding diiodomethane to a strong base like sodium bis(trimethylsilyl)amide (NaHMDS) or lithium bis(trimethylsilyl)amide (LiHMDS) at low temperatures (e.g., -78 °C) to generate the diiodomethyl anion (CHI₂⁻). acs.org This anion then reacts with the halo-chloro-pentane via an Sₙ2 reaction to form the desired product. acs.org This method shows good tolerance for various functional groups. acs.org
Table 2: Alkylation of Diiodomethane
| Nucleophile Precursor | Base | Electrophile | Product |
| Diiodomethane (CH₂I₂) | NaHMDS or LiHMDS | 1-chloro-5-iodopentane | Hexane, 6-chloro-1,1-diiodo- |
Reduction of 1,1-Diiodoalkenes for Saturated Analogues
Gem-diiodoalkanes can be prepared by the reduction of the corresponding 1,1-diiodoalkenes. This approach would require the prior synthesis of 6-chloro-1,1-diiodo-1-hexene. The reduction of the carbon-carbon double bond can be achieved through various catalytic hydrogenation methods. organic-chemistry.org For instance, catalysts like palladium on carbon (Pd/C) with hydrogen gas can be effective for reducing alkenes to alkanes. organic-chemistry.org The success of this method hinges on the selective reduction of the alkene in the presence of the chloro and iodo functionalities, which is generally feasible under standard hydrogenation conditions.
Conversion from Dichloroalkanes or Triflylacetals via Halogen Exchange
The Finkelstein reaction, a classic halogen exchange process, provides another viable route. wikipedia.orgbyjus.com This Sₙ2 reaction involves treating an alkyl chloride or bromide with an excess of an alkali iodide, typically sodium iodide (NaI) in acetone (B3395972). wikipedia.org The reaction is driven to completion by the precipitation of the insoluble sodium chloride or bromide in the acetone solvent. wikipedia.org
To apply this to the synthesis of Hexane, 6-chloro-1,1-diiodo-, the starting material would be Hexane, 1,1,6-trichloro-. Reacting this trichloride (B1173362) with a large excess of sodium iodide in acetone would substitute the two geminal chlorine atoms at the 1-position with iodine. manac-inc.co.jpmanac-inc.co.jp The chlorine at the 6-position is a primary chloride and would also be susceptible to substitution, so careful control of stoichiometry and reaction conditions would be critical to achieve selective exchange at the more reactive gem-dichloro position while preserving the 6-chloro group. The relative reactivity difference between a primary chloride and a gem-dichloride would be the determining factor for selectivity.
Methodologies for Introducing the Distal 6-Chloro Substituent
Selective Chlorination of Hexane Derivatives
Direct chlorination of a C-H bond offers the most atom-economical route. However, achieving regioselectivity, particularly at a primary carbon, requires overcoming inherent reactivity preferences.
Free radical chlorination of alkanes, such as hexane, typically proceeds via a chain reaction mechanism initiated by UV light or heat. vedantu.comnih.gov This method is notoriously unselective, leading to a statistical mixture of monochlorinated isomers, as well as polychlorinated products. nih.gov The reactivity of C-H bonds towards chlorine radicals follows the order tertiary > secondary > primary. In a linear alkane like hexane, there are multiple secondary positions that are statistically and electronically favored for abstraction over the primary terminal carbons. pearson.comaskfilo.com
Consequently, the free-radical chlorination of hexane yields 1-chlorohexane (B165106) as a minor product. pearson.comaskfilo.com The process results in a mixture of 1-chlorohexane, 2-chlorohexane, and 3-chlorohexane. doubtnut.comdoubtnut.com Due to this poor selectivity, direct free-radical chlorination is generally unsuitable for the controlled synthesis of terminally chlorinated alkanes like Hexane, 6-chloro-1,1-diiodo-. nih.govpearson.com
To overcome the inherent lack of selectivity in free radical reactions, directed chlorination strategies have been developed. These methods utilize catalysts or directing groups to favor chlorination at a specific, often less reactive, site. While many advances have focused on complex molecules, the principles can be applied to simpler systems. For instance, metal-free electrochemical methods combined with organocatalysis have shown high regioselectivity for the chlorination of terminal C-H bonds in alkanes. researchgate.net These approaches often rely on a catalyst with a specific cavity size that sterically favors interaction with the end of the alkyl chain. researchgate.netresearchgate.net Another approach involves the use of N-chloroamides under visible light, which can achieve site-selectivity based on steric and electronic factors, offering a more controlled alternative to using elemental chlorine. nih.gov
Nucleophilic Substitution Reactions with Hydroxyl or Other Leaving Groups
A more reliable and widely used method for introducing a terminal chlorine atom involves nucleophilic substitution reactions (typically SN2) on a precursor bearing a good leaving group at the 6-position, such as a hydroxyl or sulfonate group. docbrown.infouci.eduviu.ca The most common precursor is the corresponding primary alcohol, 6-iodo-1-hexanol or a protected precursor, which can be converted to the alkyl chloride. vedantu.comchemguide.co.ukembibe.com
The conversion of a primary alcohol to an alkyl chloride can be achieved using several common reagents, each with a distinct mechanism and set of reaction conditions. docbrown.infounco.edu The choice of reagent can be critical to avoid side reactions and ensure high yields.
| Reagent | Typical Conditions | Mechanism Notes | Byproducts | Reference |
|---|---|---|---|---|
| Thionyl chloride (SOCl₂) | Often with a base like pyridine | Forms a chlorosulfite intermediate. With pyridine, proceeds via SN2 (inversion). Without pyridine, can proceed with retention (SNi). masterorganicchemistry.com | SO₂(g), HCl(g) | vedantu.comembibe.com |
| Phosphorus pentachloride (PCl₅) | Gentle heating | Reacts with the alcohol to form a chlorophosphate ester, followed by SN2 attack by chloride. | POCl₃, HCl | docbrown.infochemguide.co.uk |
| Concentrated HCl with ZnCl₂ (Lucas Reagent) | Heating required for primary alcohols | ZnCl₂ acts as a Lewis acid to activate the -OH group for substitution. Slow for primary alcohols. | H₂O | embibe.comunco.edu |
| Appel Reaction (PPh₃, CCl₄) | Mild, neutral conditions | Involves formation of an oxyphosphonium salt, followed by backside attack by chloride. | Ph₃PO, CHCl₃ | organic-chemistry.org |
| Triphosgene/Pyridine | Dichloromethane at reflux | Mild conditions that are well-tolerated by many sensitive functional groups, converting primary alcohols to chlorides in high yields. organic-chemistry.org | Pyridine-HCl, CO₂ | organic-chemistry.org |
For a substrate like a 6-substituted hexane, the SN2 pathway is generally efficient due to the unhindered nature of the primary carbon center. viu.calibretexts.org
Addition Reactions to Unsaturated Hexane Precursors
Another synthetic avenue involves the addition of a chlorine-containing reagent across a carbon-carbon double bond located at the terminus of the hexane chain. embibe.comunacademy.com A suitable precursor would be a molecule like 5-hexenyl-1,1-diiodide. The addition of hydrogen chloride (HCl) to such a terminal alkene would be a key step.
According to Markovnikov's rule, the electrophilic addition of HCl to an unsymmetrical alkene results in the hydrogen atom adding to the carbon that already has more hydrogen atoms, and the chloride adding to the more substituted carbon. unacademy.com This would lead to the formation of 5-chloro-1,1-diiodohexane, which is not the desired product.
To achieve the desired anti-Markovnikov addition, where the chlorine attaches to the terminal carbon (C6), the reaction must proceed through a different mechanism, typically a free-radical addition. This can be initiated by peroxides or light, but it is most effective for HBr and not generally reliable for HCl. Therefore, while conceptually possible, this route presents significant challenges in controlling the regioselectivity for hydrochlorination. ucr.edu
Optimization of Reaction Conditions and Yields in Halogenated Alkane Synthesis
The efficiency of synthesizing halogenated alkanes is highly dependent on the reaction conditions. Factors such as the choice of catalyst, solvent, and temperature can significantly impact the yield and selectivity of the desired product.
Catalytic Systems in Dihalogenated Hexane Synthesis
The introduction of halogens into an alkane framework can be facilitated by various catalytic systems. For the synthesis of dihalogenated hexanes, particularly those with geminal dihalides, specific catalysts can be employed to enhance reaction rates and selectivity.
While free-radical halogenation is a common method for introducing halogens, it often leads to a mixture of products, especially with longer-chain alkanes. masterorganicchemistry.combyjus.com For more controlled halogenations, other catalytic systems are preferred. For instance, the synthesis of vicinal dihalides has been achieved with high enantioselectivity using titanium(IV) complexes as catalysts. nih.govnih.gov
In the context of preparing the 1,1-diiodo functionality, the transformation of an aldehyde or ketone is a common route. While not strictly catalytic in the traditional sense for the di-iodination step itself, the preceding oxidation of an alcohol to the aldehyde can be catalyzed. Furthermore, some modern methods for the formation of carbon-halogen bonds are exploring the use of Lewis base catalysts.
Solvent Effects and Temperature Control
The choice of solvent and the control of temperature are critical parameters in the synthesis of halogenated alkanes. The solvent can influence the solubility of reactants and intermediates, as well as the reaction mechanism itself. For instance, in nucleophilic substitution reactions to introduce a halogen, polar aprotic solvents are generally favored. vedantu.com In contrast, for free-radical halogenations, non-polar solvents like CCl₄ are often used. google.com
Temperature plays a crucial role in determining the outcome of a reaction, particularly in the competition between substitution and elimination reactions. vedantu.com Higher temperatures tend to favor elimination, which can be an undesirable side reaction in the synthesis of haloalkanes. Therefore, careful temperature control is necessary to maximize the yield of the desired substitution product. For instance, the conversion of alcohols to chloroalkanes using reagents like thionyl chloride or phosphorus halides is often performed at controlled temperatures to prevent side reactions. chemguide.co.ukorganicmystery.comdocbrown.info Similarly, the formation of iodoalkanes from alcohols is typically carried out under specific temperature conditions to ensure the desired transformation. chemguide.co.uklibretexts.org
In the context of synthesizing Hexane, 6-chloro-1,1-diiodo-, maintaining a low temperature during the introduction of the diiodo group, especially if it involves strong bases, would be crucial to prevent elimination reactions that could lead to the formation of unsaturated byproducts. The light sensitivity of some iodo-compounds also necessitates carrying out the reaction in the dark. orgsyn.org
Chemical Reactivity and Transformation of Hexane, 6 Chloro 1,1 Diiodo
Mechanistic Investigations of the Geminal Diiodide Reactivity
The presence of two iodine atoms on the same carbon atom in Hexane (B92381), 6-chloro-1,1-diiodo- significantly influences its chemical behavior, opening up several reaction avenues.
Pathways for Carbon-Carbon Bond Formation
The geminal diiodide functionality is a versatile precursor for generating key reactive intermediates for carbon-carbon bond formation.
The Simmons-Smith reaction is a well-established method for cyclopropanation of alkenes using a carbenoid species, typically generated from diiodomethane (B129776) and a zinc-copper couple. tcichemicals.comchemistnotes.com While direct studies on Hexane, 6-chloro-1,1-diiodo- in this specific reaction are not extensively documented, the principles of the Simmons-Smith reaction can be extended to understand its potential behavior. The reaction involves the formation of an organozinc carbenoid, which then adds to an alkene in a concerted, stereospecific manner. tcichemicals.comchemistnotes.com
The general mechanism involves the formation of an iodomethylzinc iodide carbenoid from diiodomethane and a zinc-copper couple. chemistnotes.com This carbenoid then reacts with an alkene to form a cyclopropane (B1198618) ring. chemistnotes.com The reaction is known for its broad substrate scope and tolerance of various functional groups. tcichemicals.comchemistnotes.com The presence of a chloro-substituent on the hexane chain of Hexane, 6-chloro-1,1-diiodo- would likely be tolerated in a Simmons-Smith type reaction, allowing for the formation of functionalized cyclopropane derivatives. The reaction's stereospecificity is a key feature, with the geometry of the starting alkene being retained in the cyclopropane product. tcichemicals.com
A modified version of the Simmons-Smith reaction, known as the Furukawa modification, utilizes diethylzinc (B1219324) instead of the zinc-copper couple and often exhibits higher reactivity. ethz.ch
Table 1: Key Features of the Simmons-Smith Cyclopropanation
| Feature | Description |
| Reagents | Diiodomethane (or analogs), Zinc-Copper Couple or Diethylzinc |
| Reactant | Alkene |
| Product | Cyclopropane |
| Mechanism | Concerted addition of a zinc carbenoid |
| Stereochemistry | Stereospecific, retains alkene geometry |
The proposed mechanism involves the oxidation of two equivalents of chromium(II) to chromium(III) and the formation of a geminal dicarbanion complex. wikipedia.org This complex then reacts with an aldehyde through a 1,2-addition, followed by an elimination step to form the alkene. wikipedia.org A significant advantage of the Takai olefination is its general high selectivity for the formation of (E)-alkenes. wikipedia.org However, certain substrates, such as salicylaldehyde (B1680747) derivatives, have shown unexpected (Z)-selectivity. beilstein-journals.org
Geminal diiodides are known precursors for the generation of carbenes and carbenoids. These highly reactive intermediates can undergo various transformations, including cyclopropanation and C-H insertion reactions. The reaction of geminal dihalides with lithium aluminum hydride has been shown to produce small amounts of carbene-derived products. acs.org Furthermore, reactions of geminal dihalides with lithium diisopropylamide (LDA) can also proceed through both radical and carbene pathways. acs.org
Nucleophilic Substitution at the Diiodinated Carbon Center
Nucleophilic substitution reactions involve the replacement of a leaving group by a nucleophile. wikipedia.org In Hexane, 6-chloro-1,1-diiodo-, the iodine atoms can act as leaving groups. The general form of a nucleophilic substitution reaction is:
Nuc:⁻ + R-LG → R-Nuc + LG:⁻ wikipedia.org
Where Nuc is the nucleophile, R is the alkyl group, and LG is the leaving group.
The reactivity of haloalkanes in nucleophilic substitution depends on the nature of the halogen, with iodides being better leaving groups than chlorides. ibchem.com Nucleophilic substitution can proceed through two primary mechanisms: SN1 and SN2. savemyexams.com The SN1 mechanism is a two-step process involving the formation of a carbocation intermediate, while the SN2 mechanism is a one-step, concerted process. savemyexams.comchemguide.co.uk
Given the primary nature of the carbon bearing the diiodo group in Hexane, 6-chloro-1,1-diiodo-, an SN2 mechanism would be more likely. However, the presence of two bulky iodine atoms could sterically hinder the backside attack required for an SN2 reaction. researchgate.net
Reductive Transformations of Geminal Diiodides
Geminal diiodides can undergo reductive transformations, where the carbon-iodine bonds are cleaved and replaced with carbon-hydrogen bonds. The reaction of geminal dihalides with lithium aluminum hydride (LAH) has been studied, and evidence suggests a single electron transfer (SET) mechanism as a major pathway. acs.org It has been observed that geminal diiodides are more reactive towards LAH than their corresponding dichloride analogs due to the more favorable reduction potentials of alkyl iodides. acs.org
Reactivity of the Distal 6-Chloro Functionality
The terminal chloro group is attached to a primary carbon, which influences its reactivity profile, particularly in substitution and elimination reactions. libretexts.org
The primary alkyl chloride at the C-6 position is susceptible to nucleophilic substitution, primarily through an SN2 mechanism. quora.comijrpr.com This pathway is favored for primary alkyl halides due to minimal steric hindrance, allowing the nucleophile to approach the electrophilic carbon atom. quora.commasterorganicchemistry.com A wide array of nucleophiles can displace the chloride ion, which is a competent leaving group. The reaction rate is dependent on the strength of the nucleophile. msu.edu
Potential nucleophilic substitution reactions at the 6-chloro position are illustrated in the table below.
| Nucleophile (Nu⁻) | Reagent Example | Product |
| Hydroxide | Sodium Hydroxide (NaOH) | 6-Iodo-6-iodomethyl-1-hexanol |
| Alkoxide | Sodium Methoxide (NaOCH₃) | 6-Methoxy-1,1-diiodohexane |
| Cyanide | Sodium Cyanide (NaCN) | 7,7-Diiodoheptanenitrile |
| Azide | Sodium Azide (NaN₃) | 6-Azido-1,1-diiodohexane |
| Thiolate | Sodium Thiophenoxide (NaSPh) | 1,1-Diiodo-6-(phenylthio)hexane |
These reactions are typically conducted in polar aprotic solvents, such as acetone (B3395972) or dimethylformamide (DMF), to enhance the nucleophilicity of the attacking species and favor the SN2 pathway. masterorganicchemistry.com
In the presence of a strong, sterically hindered base, an E2 elimination reaction can compete with or even dominate over nucleophilic substitution. ijrpr.comlibretexts.org This reaction involves the abstraction of a proton from the carbon adjacent to the carbon-chlorine bond (C-5), leading to the formation of a double bond and the expulsion of the chloride leaving group. The use of bulky bases, such as potassium tert-butoxide, favors elimination over substitution. masterorganicchemistry.comopenstax.org
| Base | Reagent Example | Major Product |
| tert-Butoxide | Potassium tert-butoxide (t-BuOK) | 1,1-Diiodo-hex-5-ene |
| Diisopropylamide | Lithium diisopropylamide (LDA) | 1,1-Diiodo-hex-5-ene |
The regioselectivity of this elimination would exclusively yield the terminal alkene, as there is only one beta-carbon with protons available for abstraction relative to the C-6 position.
The primary alkyl chloride can participate in transition metal-catalyzed cross-coupling reactions, which are powerful methods for carbon-carbon bond formation. ijrpr.comrsc.org While alkyl chlorides are generally less reactive than the corresponding bromides or iodides in these transformations, effective catalytic systems, often based on palladium or nickel, have been developed to facilitate their use. uwindsor.canih.gov These reactions typically involve an organometallic nucleophile.
| Coupling Partner | Catalyst System (Example) | Product |
| Alkyl Grignard Reagent (R-MgBr) | Ni(dppp)Cl₂ | 1,1-Diiodoalkane (extended chain) |
| Arylboronic Acid (Ar-B(OH)₂) | Pd(PPh₃)₄ / Base | 6-Aryl-1,1-diiodohexane |
| Terminal Alkyne (RC≡CH) | PdCl₂(PPh₃)₂ / CuI / Base (Sonogashira) | 8-Chloro-8,8-diiodooct-1-yne derivative |
The success of these couplings often requires specific ligands that facilitate the challenging oxidative addition of the catalyst into the strong C-Cl bond. rsc.org
Interplay and Chemoselectivity Between Iodine and Chlorine Halogen Atoms
The presence of both iodine and chlorine atoms within the same molecule introduces the concept of chemoselectivity, where a reagent can be made to react preferentially with one functional group over the other.
The reactivity of alkyl halides in many reactions, including nucleophilic substitution and oxidative addition for cross-coupling, follows the trend I > Br > Cl > F. msu.edulibretexts.org This trend is primarily attributed to the carbon-halogen bond strength, which decreases down the group (C-Cl bond dissociation energy ≈ 84 kcal/mol; C-I ≈ 57 kcal/mol). rsc.org The C-I bond is weaker and more polarizable, making iodide a better leaving group and the carbon to which it is attached a softer electrophilic center. libretexts.org
In "Hexane, 6-chloro-1,1-diiodo-", the C-1 position, bearing two iodine atoms, is therefore significantly more reactive than the C-6 position, which bears a chlorine atom. rsc.org This substantial difference in reactivity allows for selective transformations to be carried out at the diiodo-substituted terminus while leaving the chloro-substituted end intact.
The differential reactivity between the C-I and C-Cl bonds is the foundation for achieving selective functionalization of Hexane, 6-chloro-1,1-diiodo-. By carefully selecting reagents and controlling reaction conditions, it is possible to target one site over the other.
For instance, in a nucleophilic substitution reaction using a mild nucleophile or controlled stoichiometry, the attack would overwhelmingly occur at C-1. Similarly, in palladium-catalyzed cross-coupling reactions, the oxidative addition of the palladium(0) catalyst into a C-I bond is much more facile and occurs at lower temperatures than the addition into a C-Cl bond. uwindsor.carsc.org This allows for a stepwise functionalization strategy, where the C-I bonds are first reacted, followed by a subsequent, more forcing reaction at the C-Cl bond.
The table below illustrates the expected chemoselective outcomes.
| Reaction Type | Reagent/Conditions | Expected Primary Product | Unreacted Functionality |
| Nucleophilic Substitution | 1 eq. NaN₃, mild conditions | 1-Azido-6-chloro-1-iodohexane | C-Cl bond at C-6 |
| Suzuki Cross-Coupling | 1 eq. Arylboronic acid, Pd(PPh₃)₄, mild conditions | 1-Aryl-6-chloro-1-iodohexane | C-Cl bond at C-6 |
| Reduction | Zn/H⁺, controlled | 6-Chloro-1-iodohexane | C-Cl bond at C-6 |
This selective reactivity makes bifunctional molecules like Hexane, 6-chloro-1,1-diiodo- valuable as building blocks in multi-step syntheses, allowing for the sequential introduction of different functional groups at opposite ends of the hexane backbone.
Electrochemical Behavior and Reduction Mechanisms
The electrochemical reduction of haloalkanes typically proceeds through a series of electron transfer steps, leading to the cleavage of the carbon-halogen bond and the formation of reactive intermediates. For Hexane, 6-chloro-1,1-diiodo-, the significant difference in the reduction potentials of carbon-iodine and carbon-chlorine bonds dictates the initial steps of the electrochemical process. The carbon-iodine bond is considerably more susceptible to reduction than the carbon-chlorine bond. researchgate.netacs.org
The electrochemical reduction of Hexane, 6-chloro-1,1-diiodo- is expected to occur in a stepwise manner. The initial electron transfer will target one of the carbon-iodine bonds, which is the most electrophilic site in the molecule.
First Electron Transfer: The first step is the transfer of a single electron to the molecule to form a radical anion. This intermediate is generally unstable and rapidly undergoes dissociation.
Equation 1: Cl-(CH₂)₅-CHI₂ + e⁻ → [Cl-(CH₂)₅-CHI₂]⁻•
This radical anion immediately fragments, cleaving one of the carbon-iodine bonds to yield a 6-chloro-1-iodohexyl radical and an iodide ion.
Equation 2: [Cl-(CH₂)₅-CHI₂]⁻• → Cl-(CH₂)₅-CHI• + I⁻
This initial reduction step is analogous to the behavior observed for 1-chloro-6-iodohexane (B110696), which exhibits a first irreversible cathodic peak corresponding to the cleavage of the carbon-iodine bond. researchgate.net
Second Electron Transfer: The resulting 6-chloro-1-iodohexyl radical can then undergo a second one-electron reduction at the cathode. This reduction is expected to occur at a more negative potential than the first and leads to the formation of a carbanionic intermediate.
Equation 3: Cl-(CH₂)₅-CHI• + e⁻ → [Cl-(CH₂)₅-CHI]⁻
This stepwise process, involving two distinct electron transfers to cleave the two carbon-iodine bonds, is supported by the observation of two separate irreversible cathodic peaks in the cyclic voltammograms of compounds like 1-chloro-6-iodohexane. researchgate.net
The following table provides a hypothetical sequence of reduction steps for Hexane, 6-chloro-1,1-diiodo- based on the known behavior of related dihaloalkanes.
| Step | Reactant | Process | Product(s) | Intermediate Type |
| 1 | Cl-(CH₂)₅-CHI₂ | First Electron Transfer & Fragmentation | Cl-(CH₂)₅-CHI• + I⁻ | Radical |
| 2 | Cl-(CH₂)₅-CHI• | Second Electron Transfer | [Cl-(CH₂)₅-CHI]⁻ | Carbanion |
| 3 | [Cl-(CH₂)₅-CHI]⁻ | Third Electron Transfer & Fragmentation | [Cl-(CH₂)₅-CH]⁻• + I⁻ | Radical Anion |
| 4 | [Cl-(CH₂)₅-CH]⁻• | Further Reactions | Various products | - |
This table presents a simplified, inferred reaction pathway.
The electrochemical reduction of Hexane, 6-chloro-1,1-diiodo- is characterized by the sequential formation of both radical and carbanionic intermediates. acs.orgacs.org
Radical Intermediates: The initial one-electron reduction and subsequent fragmentation of the carbon-iodine bond directly lead to the formation of a 6-chloro-1-iodohexyl radical (Cl-(CH₂)₅-CHI•). This radical species is a key intermediate that can participate in several follow-up reactions. For instance, it can abstract a hydrogen atom from the solvent or supporting electrolyte to form 1-chloro-6-iodohexane, or it could potentially dimerize. The involvement of radical intermediates in the reduction of 1,6-diiodohexane (B103822) and 1-chloro-6-iodohexane has been established through product analysis. acs.orgacs.org
Carbanionic Intermediates: The second electron transfer to the 6-chloro-1-iodohexyl radical generates a 6-chloro-1-iodohexyl carbanion ([Cl-(CH₂)₅-CHI]⁻). This carbanion is a potent nucleophile and can undergo a variety of reactions. It can be protonated by a suitable proton source in the electrochemical medium to yield 1-chloro-6-iodohexane.
Further reduction of the second carbon-iodine bond would proceed through a similar sequence, ultimately leading to a 6-chlorohexyl carbanion after the departure of the second iodide ion. The carbon-chlorine bond would only be reduced at significantly more negative potentials. researchgate.net The formation of both radical and carbanionic intermediates is a hallmark of the electrochemical reduction of many dihaloalkanes. acs.org
The interplay between these radical and carbanionic pathways dictates the final product distribution. The relative yields of products arising from radical pathways (e.g., dimerization) versus carbanionic pathways (e.g., protonation, cyclization) can often be controlled by adjusting the electrode potential and the composition of the electrolyte solution.
Spectroscopic and Computational Characterization Methodologies for Hexane, 6 Chloro 1,1 Diiodo
Theoretical and Computational Chemistry Approaches
In conjunction with experimental techniques, theoretical and computational methods offer a powerful means to predict and understand the properties of molecules.
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For Hexane (B92381), 6-chloro-1,1-diiodo-, DFT calculations can be employed to:
Optimize the molecular geometry: Determine the most stable three-dimensional arrangement of the atoms and predict bond lengths and angles.
Predict spectroscopic properties: Calculate theoretical NMR chemical shifts and IR vibrational frequencies. These calculated values can be compared with experimental data to support structural assignments.
Analyze the electronic structure: Investigate the distribution of electron density, molecular orbitals (such as the HOMO and LUMO), and the
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a powerful computational tool for exploring the conformational landscape and intermolecular interactions of flexible molecules like Hexane, 6-chloro-1,1-diiodo-. nih.govulakbim.gov.tr These simulations model the atomic motions of the molecule over time by solving Newton's equations of motion, providing a detailed picture of its dynamic behavior.
For Hexane, 6-chloro-1,1-diiodo-, MD simulations can elucidate the preferred three-dimensional arrangements of the molecule. The six-carbon chain is not rigid; it can adopt numerous conformations due to rotation around the carbon-carbon single bonds. libretexts.org The most stable conformations are typically staggered, while eclipsed conformations are higher in energy. libretexts.org The presence of bulky and electronegative substituents—one chlorine and two iodine atoms—significantly influences the conformational preferences. These substituents introduce steric hindrance and electrostatic interactions that dictate the most probable spatial arrangements of the atoms.
Intermolecular interactions, which govern the physical properties of the compound in a condensed phase, are also effectively studied using MD. These interactions are primarily a combination of:
Dipole-Dipole Interactions: The electronegativity difference between carbon and the halogens (Cl and I) creates permanent dipoles in the molecule. chemguide.co.uk These dipoles lead to attractive or repulsive interactions between adjacent molecules, influencing their packing and bulk properties like boiling point. libretexts.org
A hypothetical summary of relative energies for different conformers, as could be determined by MD simulations, is presented below. The energies are relative to the most stable conformer (all-anti).
Quantum Mechanical Solvation Analysis and Continuum Models for Environmental Effects
Understanding how Hexane, 6-chloro-1,1-diiodo- interacts with its environment, particularly in different solvents, is crucial for predicting its solubility, reactivity, and environmental fate. Quantum mechanical (QM) solvation analysis, often employing continuum models, provides a computationally feasible way to study these interactions. aip.orgscispace.com
The Polarizable Continuum Model (PCM) is a widely used method where the solvent is not represented by individual molecules but as a continuous, polarizable medium characterized by its dielectric constant. researchgate.netwikipedia.orgfaccts.de The solute molecule is placed in a cavity within this continuum, and the electrostatic interaction between the solute and the polarized solvent is calculated. wikipedia.orgq-chem.comacs.org This approach allows for the calculation of the solvation free energy (ΔGsolv), which is the energy change associated with transferring a molecule from the gas phase to a solvent.
The total solvation free energy in PCM is typically broken down into several components:
G_es (Electrostatic): The energy of electrostatic interaction between the solute and the solvent.
G_dr (Dispersion-Repulsion): The energy arising from van der Waals interactions.
G_cav (Cavitation): The energy required to create a cavity for the solute within the solvent. wikipedia.org
By calculating ΔGsolv in various solvents, we can predict the compound's solubility behavior. For a largely non-polar molecule like Hexane, 6-chloro-1,1-diiodo-, it is expected to be more soluble in non-polar organic solvents than in polar solvents like water. chemguide.co.uklibretexts.org This is because the energy cost of disrupting the strong hydrogen bonds in water is not sufficiently compensated by the new interactions formed between the haloalkane and water molecules. libretexts.org
The following table provides hypothetical solvation free energy values for Hexane, 6-chloro-1,1-diiodo- in different solvents, illustrating the expected trend.
Prediction of Spectroscopic Parameters
Computational chemistry allows for the prediction of spectroscopic data, which is invaluable for identifying and characterizing new or unstudied compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR spectra for Hexane, 6-chloro-1,1-diiodo- can be predicted. Based on its structure, six distinct carbon signals and six sets of proton signals are expected. The chemical shifts are heavily influenced by the electronegative halogen substituents. The gem-diiodo group at C1 will cause a significant downfield shift for the C1 carbon and a very large upfield shift for the H1 proton. The chloro group at C6 will deshield the adjacent protons and carbon. libretexts.orgoregonstate.edu
¹H NMR: The proton on C1 is expected to be a triplet and shifted significantly upfield. The protons on C6 will be a triplet shifted downfield due to the chlorine. The protons on C2 through C5 will likely appear as complex overlapping multiplets in the typical alkane region. docbrown.infopressbooks.pub
¹³C NMR: The C1 carbon will be significantly shifted downfield due to the two iodine atoms. The C6 carbon will also be shifted downfield by the chlorine atom. The other carbons (C2-C5) will have chemical shifts typical for an alkyl chain, with subtle differences due to their distance from the halogen substituents. libretexts.orgacs.org
Mass Spectrometry: The mass spectrum of Hexane, 6-chloro-1,1-diiodo- can be predicted based on its molecular formula (C₆H₁₁ClI₂) and known fragmentation patterns of haloalkanes. libretexts.org The molecular ion (M⁺) peak would be observed, though it might be of low intensity. uni-saarland.de A key feature will be the isotopic pattern caused by the presence of chlorine's two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). savemyexams.comlibretexts.org Iodine is monoisotopic (¹²⁷I). msu.edu
Common fragmentation pathways would include:
Loss of an iodine radical (•I).
Loss of a chlorine radical (•Cl).
Cleavage of the carbon-carbon bonds, leading to various alkyl and haloalkyl fragments. libretexts.org
Challenges and Innovations in Characterization of Polysubstituted Haloalkanes
The characterization of polysubstituted haloalkanes like Hexane, 6-chloro-1,1-diiodo- presents specific analytical challenges that often require advanced techniques to resolve.
Distinguishing Overlapping Signals in NMR
A common problem in the ¹H NMR spectra of long-chain alkanes is the severe overlap of signals from the methylene (B1212753) (-CH₂-) groups in the backbone of the molecule. researchgate.net These protons often have very similar chemical environments, resulting in a complex, unresolved multiplet that is difficult to interpret. For Hexane, 6-chloro-1,1-diiodo-, the protons on carbons C2, C3, C4, and C5 are expected to resonate in a narrow range of the spectrum, making individual assignment from a 1D spectrum nearly impossible.
To overcome this challenge, two-dimensional (2D) NMR techniques are employed. libretexts.org
COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other, typically those on adjacent carbons (³J-coupling). researchgate.netyoutube.com By identifying which proton signals show cross-peaks, one can trace the connectivity of the carbon chain from one end to the other, even through the overlapping region. youtube.com
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. researchgate.netnih.govnd.edu Since ¹³C NMR spectra rarely suffer from significant overlap due to their much larger chemical shift range, each carbon gives a distinct signal. libretexts.org An HSQC spectrum allows for the unambiguous assignment of a proton signal (or a group of overlapping proton signals) to a specific, resolved carbon signal, thus overcoming the overlap problem. youtube.com
Interpretation of Complex Fragmentation Patterns in Mass Spectrometry
While the molecular formula of Hexane, 6-chloro-1,1-diiodo- is C₆H₁₁ClI₂, the presence of isotopes complicates its mass spectrum. The most significant complication arises from chlorine, which has two naturally occurring stable isotopes: ³⁵Cl and ³⁷Cl, in a ratio of approximately 3:1. libretexts.orgmsu.edu This means that any fragment containing a chlorine atom will appear as a pair of peaks separated by two mass-to-charge (m/z) units, with the peak at the higher m/z value having about one-third the intensity of the lower one. whitman.edu
This isotopic signature is a powerful diagnostic tool. For a fragment ion containing one chlorine atom, such as the [M-2I]⁺ fragment (C₆H₁₁Cl)⁺, two distinct peaks would be expected. The presence of this characteristic 3:1 intensity ratio provides strong evidence for the presence of a single chlorine atom in the fragment.
For the molecular ion itself, which contains one chlorine and two iodine atoms, the isotopic pattern would be determined solely by the chlorine isotopes, as iodine is monoisotopic. Therefore, the molecular ion region would show an M⁺ peak and an M+2 peak with a relative intensity of approximately 3:1.
Advanced Research Applications and Synthetic Utility of Hexane, 6 Chloro 1,1 Diiodo
Utilization as a Versatile Synthetic Building Block in Complex Molecule Synthesis
Hexane (B92381), 6-chloro-1,1-diiodo- is a prime example of a hydrocarbon building block, an organic compound that serves as a foundational structure for creating more complex molecules. cymitquimica.commdpi.com Its utility stems from its three distinct reactive sites—the two iodine atoms and one chlorine atom—which can be addressed with different reagents or under different conditions.
The gem-diiodo functionality can participate in various transformations. For instance, it can be converted into a vinyl-iodide through elimination, which can then be used in cross-coupling reactions. Alternatively, it can be transformed into an aldehyde, providing a key functional group for subsequent carbon-carbon bond formations. The chloroalkyl chain at the other end of the molecule typically remains inert during these initial transformations, acting as a latent functional handle. This allows for a multi-step synthetic strategy where, after manipulating the diiodo group, the terminal chlorine can be substituted or used in couplings, such as forming ethers, amines, or attaching to other molecular fragments. This step-wise reactivity makes it an ideal precursor for synthesizing long-chain, bifunctional molecules that are valuable in pharmaceuticals and agrochemicals.
Design and Development of Novel Organometallic Reagents
A significant application of haloalkanes is in the synthesis of organometallic reagents, which are crucial for forming new carbon-carbon bonds. uni-muenchen.dediva-portal.org Hexane, 6-chloro-1,1-diiodo- is particularly suited for this purpose due to the high reactivity of its carbon-iodine bonds in lithium-halogen exchange reactions. harvard.edu
When treated with an organolithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures, a selective exchange occurs at one of the C-I bonds, sparing the much less reactive C-Cl bond. harvard.edupku.edu.cn This process generates a highly reactive α-chloro-ω-iodo-ω-lithiohexane intermediate. This species is a powerful nucleophile that can react with a wide range of electrophiles.
Furthermore, this lithiated intermediate can be converted into other valuable organometallic reagents through transmetalation. For example, reacting it with zinc(II) bromide or magnesium bromide can produce the corresponding organozinc or Grignard reagents. thieme-connect.de These reagents often exhibit different reactivity and functional group tolerance compared to the parent organolithium compound, expanding their synthetic utility. diva-portal.org
Table 1: Generation of Organometallic Reagents
| Target Reagent | Precursor | Reagent | Key Feature |
|---|---|---|---|
| Organolithium | Hexane, 6-chloro-1,1-diiodo- | n-BuLi or t-BuLi | Selective lithium-iodine exchange. harvard.edu |
| Organozinc | α-chloro-ω-iodo-ω-lithiohexane | ZnBr₂ | Used for Negishi-type cross-coupling. thieme-connect.de |
Development of New Methodologies for Selective Functionalization
The differential reactivity of the C-I and C-Cl bonds in Hexane, 6-chloro-1,1-diiodo- makes it an excellent substrate for developing and showcasing methodologies for selective functionalization. Chemoselectivity, the preferential reaction of a reagent with one functional group over others, is a central concept in modern organic synthesis. iupac.orglibretexts.org
The key to the selective functionalization of this molecule is the lithium-halogen exchange, which is significantly faster for iodides than for chlorides. harvard.edu This allows for the generation of an organolithium intermediate at the diiodo- end of the molecule without disturbing the chloro- group. Research on analogous systems, such as 6-chloro-1-halohex-1-ynes, demonstrates that selective lithiation of a C-halogen bond at one end of a six-carbon chain in the presence of a C-Cl bond at the other is a robust and predictable process. sciforum.net This selective lithiation allows for the introduction of a functional group via an electrophile. Subsequently, the still-present chlorine atom can be targeted in a separate reaction, for instance, a nucleophilic substitution or a transition-metal-catalyzed cross-coupling, to introduce a second, different functional group. This orthogonal reactivity is highly desirable for the efficient construction of complex target molecules.
Application in Catalysis Research and Ligand Design
Functionalized long-chain alkanes are frequently employed as scaffolds for designing ligands used in homogeneous catalysis. Hexane, 6-chloro-1,1-diiodo- can serve as a precursor for such ligands. Through nucleophilic substitution, the terminal chloro group can be replaced with a donor group, such as a phosphine (B1218219) or a nitrogen-based heterocycle. The diiodo- end can then be chemically modified to install a second coordinating moiety, yielding a bidentate ligand with a flexible six-carbon backbone. Such ligands are used to chelate to a metal center, influencing its catalytic activity, selectivity, and stability. researchgate.net
Additionally, alkyl halides themselves are important substrates in catalysis research. The development of catalytic systems capable of activating inert C-Cl bonds is an active area of investigation. acs.org Hexane, 6-chloro-1,1-diiodo- could be used as a model substrate to test the selectivity of new catalysts designed for C-Cl bond activation, probing whether the catalyst can target the chloro group while leaving the (potentially pre-functionalized) other end of the molecule intact. For example, studies on the nickel-catalyzed coupling of alkyl halides show that iodide salts can play a crucial role in promoting the reaction of less reactive alkyl chlorides. acs.org
Investigation in Materials Science for Modified Polymer or Surface Chemistry
In materials science, haloalkanes are used to modify the surfaces of polymers and other substrates. The reactive halogen ends can form covalent bonds with a surface, tethering the alkyl chain to the material. Hexane, 6-chloro-1,1-diiodo- offers multiple anchor points for such applications.
Studies on the thermal chemistry of 1,6-diiodohexane (B103822) on nickel surfaces have shown that C-I bonds cleave to form surface metallacyclic intermediates. acs.org By analogy, Hexane, 6-chloro-1,1-diiodo- would be expected to react readily with metal surfaces via its diiodo- group, leaving the hexyl-chloro tail extending from the surface. This exposed chloro group is then available for further reactions, allowing for the grafting of polymers or the attachment of specific biomolecules. This approach is fundamental to creating functionalized surfaces with tailored properties, such as biocompatibility or specific binding affinity. A related application involves using a hexylchloride tag in a "catch-and-release" system for chemical proteomics, where the chloride acts as a specific handle to immobilize probe-bound proteins onto a solid support. nih.gov
Table 2: List of Mentioned Compounds
| Compound Name |
|---|
| 1,6-diiodohexane |
| 6-chloro-1-halohex-1-ynes |
| n-butyllithium |
| t-butyllithium |
| Aldehyde |
| Amine |
| Benzene |
| Butane |
| Chloro-iodo-lithio-hexane |
| Cyclohexane |
| Cyclohexene |
| Ether |
| Grignard reagent |
| Hexane |
| Hexane, 6-chloro-1,1-diiodo- |
| Hexene |
| Iodohexane |
| Magnesium bromide |
| Methylene (B1212753) cyclopentane |
| Nickel |
| Organolithium |
| Organozinc |
| Pentane |
| Phosphine |
| Vinyl iodide |
Emerging Research Directions and Future Perspectives for Hexane, 6 Chloro 1,1 Diiodo Chemistry
Exploration of Undiscovered Reactivity Profiles for Halogenated Alkanes
While alkanes are traditionally considered inert, the introduction of halogen atoms dramatically alters their reactivity. numberanalytics.comsavemyexams.com The chemistry of halogenated alkanes is largely dictated by the nature of the carbon-halogen (C-X) bond. The bond strength decreases significantly down the group from fluorine to iodine (C-F > C-Cl > C-Br > C-I). chemguide.co.uk Consequently, the C-I bonds in 6-chloro-1,1-diiodohexane are considerably weaker and more polarizable than the C-Cl bond, making the diiodo- group the most likely site for initial reaction in nucleophilic substitutions or metal-halogen exchange. chemguide.co.uk
Modern research continues to uncover new reactivity profiles beyond simple substitutions. One key area is the study of halogen bonding, a non-covalent interaction where the halogen atom acts as a Lewis acid. mdpi.com This is particularly relevant for iodine compounds, which possess a region of positive electrostatic potential known as a σ-hole along the axis of the C-I bond. beilstein-journals.org This interaction can pre-organize molecules, influence reaction pathways, and enable reactions that are otherwise difficult to achieve. mdpi.combeilstein-journals.org
Furthermore, radical-mediated reactions offer a powerful avenue for functionalizing halogenated alkanes. The Hofmann-Löffler-Freytag (HLF) reaction, for instance, utilizes a radical rearrangement to create functionalized products, with recent studies highlighting that the halogen atom transfer (XAT) step, rather than hydrogen atom transfer, can be the rate-limiting and selectivity-determining step. researchgate.net For a molecule like 6-chloro-1,1-diiodohexane, selective radical abstraction could be triggered at different positions under specific conditions, leading to a diverse range of functionalized hexane (B92381) derivatives.
| Reactivity Profile | Description | Key Influencing Factors | Relevant Halogens |
| Free-Radical Substitution | Substitution of a hydrogen atom with a halogen via a radical chain mechanism, often initiated by UV light. savemyexams.comquora.com | UV light or heat, radical stability. | Cl₂, Br₂ |
| Nucleophilic Substitution | Replacement of a halogen atom by a nucleophile. Reactivity increases down the group. chemguide.co.uk | C-X bond strength, nature of nucleophile and solvent. | Cl, Br, I |
| Metal-Halogen Exchange | Exchange of a halogen atom for a metal, creating organometallic reagents. 1,1-diiodoalkanes are highly effective precursors for carbenoids. rsc.org | Reactivity of the metal, C-X bond strength. | Br, I |
| Halogen Bonding Catalysis | Non-covalent interaction (σ-hole) directs and accelerates reactions by activating substrates. mdpi.combeilstein-journals.org | Electronegativity and polarizability of the halogen. | Br, I |
| Halogen Atom Transfer (XAT) | Transfer of a halogen atom between radical species, a key step in many radical reactions like the HLF reaction. researchgate.net | C-X bond energy, stability of radical intermediates. | Cl, Br, I |
Development of Sustainable and Green Chemistry Routes for Polysubstituted Halogenated Alkanes
The principles of green chemistry aim to design chemical processes that reduce waste, minimize the use of hazardous substances, and improve energy efficiency. openstax.orgrasayanjournal.co.in The synthesis of polysubstituted halogenated alkanes, which often involves toxic reagents and solvents, is a prime area for the application of these principles. fu-berlin.de
Traditional methods for preparing 1,1-diiodoalkanes can be challenging due to the high reactivity of the C-I bond. rsc.org A greener approach to synthesizing 6-chloro-1,1-diiodohexane could involve several strategies:
Catalytic Methods: Instead of stoichiometric reagents, catalytic approaches are preferred. A potential route could adapt the synthesis of 1,1-diiodoalkanes from alk-1-ynes, which uses a hydroaluminating reagent. rsc.org Developing a catalytic version of this process would significantly improve atom economy.
Photoredox Catalysis: Recent advances have demonstrated the power of visible-light photoredox catalysis for forming C-X bonds under mild conditions. rsc.org A sustainable protocol for halodecarboxylation using a metal-free photoredox system has been reported, highlighting efficient waste recovery and high atom economy. rsc.org Such a strategy could potentially be adapted for the synthesis of polysubstituted alkanes.
Safer Solvents and Reagents: Green chemistry encourages the replacement of hazardous solvents like halogenated hydrocarbons with safer alternatives such as water, ionic liquids, or supercritical fluids. rasayanjournal.co.in For the synthesis of 6-chloro-1,1-diiodohexane, exploring routes that utilize less toxic halogen sources and solvents is a key research goal.
Deeper Theoretical Insights into Halogen-Mediated Reaction Pathways and Intermediates
Computational chemistry and theoretical studies provide invaluable insights into reaction mechanisms that are often difficult to probe experimentally. For halogen-mediated reactions, theoretical calculations have been instrumental in understanding the role of non-covalent interactions and characterizing transient intermediates.
A major theoretical advance has been the rationalization of halogen bonding through the concept of the σ-hole. mdpi.com Computational studies show that this region of positive electrostatic potential on the halogen atom can form strong, directional bonds with Lewis bases, guiding the trajectory of reactants and stabilizing transition states. mdpi.comrsc.org Theoretical calculations have shown that these halogen-mediated interactions can be the primary driving force in the early stages of a reaction, sometimes leading to reaction profiles that are barrierless. rsc.org
In the case of the iodine-magnesium exchange reaction of 1,1-diiodoalkanes, experimental observation combined with theoretical analysis led to the characterization of a surprisingly long-lived α-iodoalkyl-iodine-ate complex as a key intermediate. nih.govresearchgate.netacs.org This discovery prompted a fundamental reconsideration of the mechanism of this important reaction class. nih.gov Similarly, DFT calculations have been used to dissect the propagation cycle of the Hofmann-Löffler-Freytag reaction, revealing that the halogen atom transfer (XAT) step possesses the largest transition-state barrier, a crucial insight for controlling the reaction's regioselectivity and rate. researchgate.net
Potential for Highly Functionalized Hexane Derivatives in Specialized Research Applications
The true value of a molecule like 6-chloro-1,1-diiodohexane lies in its potential as a versatile building block for creating more complex, highly functionalized structures. Highly functionalized molecules are central to many areas of science, from medicine to materials. ijrpr.comnih.gov
Medicinal Chemistry: Many biologically active compounds contain halogen atoms or complex carbocyclic skeletons. nih.gov For example, highly functionalized bicyclo[3.1.0]hexane derivatives have been synthesized as potent and selective agonists for glutamate (B1630785) receptors (mGluR2/3), which are targets for treating neurological disorders. acs.orgbohrium.com The multiple reactive sites on 6-chloro-1,1-diiodohexane could be used to construct novel bicyclic or spirocyclic systems, or to introduce a functionalized hexane chain onto a bioactive scaffold.
Materials Science: Alkyl halides are important precursors in the synthesis of polymers, surfactants, and other functional materials. ijrpr.com The diiodo- group could be used to initiate specific types of polymerization, while the chloro- group could serve as a handle for later modification or for attaching the polymer to a surface.
Chemical Probes and Reagents: The distinct reactivity of the two halogenated ends could be exploited to create bifunctional chemical probes for studying biological systems or as specialized reagents in organic synthesis. For instance, one end could be attached to a reporter molecule (like a fluorophore) and the other to a reactive group that targets a specific protein.
Computed Properties of Hexane, 6-chloro-1,1-diiodo-
| Property | Value | Source |
| IUPAC Name | 6-chloro-1,1-diiodohexane | LexiChem 2.6.6 |
| Molecular Formula | C₆H₁₁ClI₂ | PubChem 2.1 |
| Molecular Weight | 372.41 g/mol | PubChem 2.1 |
| CAS Number | 823180-25-2 | EPA DSSTox |
| Monoisotopic Mass | 371.86387 Da | PubChem 2.1 |
| XLogP3 | 4.4 | XLogP3 3.0 |
| Hydrogen Bond Donor Count | 0 | Cactvs 3.4.6.11 |
| Hydrogen Bond Acceptor Count | 0 | Cactvs 3.4.6.11 |
| Rotatable Bond Count | 4 | Cactvs 3.4.6.11 |
Data sourced from PubChem CID 11383168. nih.gov
Q & A
Basic: How can researchers optimize synthesis protocols for 6-chloro-1,1-diiodohexane to minimize unwanted byproducts?
Methodological Answer:
Synthetic routes for halogenated alkanes like 6-chloro-1,1-diiodohexane often involve nucleophilic substitution or radical halogenation. To optimize yield and purity:
- Temperature Control : Maintain reaction temperatures below 40°C to avoid thermal degradation of iodine substituents, as observed in hexane isomer pyrolysis studies .
- Solvent Selection : Use polar aprotic solvents (e.g., dimethylformamide) to stabilize intermediates, leveraging solubility data from analogous compounds like 6-chloro-1-hexanol .
- Stoichiometric Precision : Ensure a 10% molar excess of iodine source (e.g., KI/I₂) to drive diiodination at the terminal position, mitigating incomplete substitution.
Advanced: What experimental and computational approaches resolve contradictions in kinetic data for thermal decomposition of 6-chloro-1,1-diiodohexane?
Methodological Answer:
Contradictions in decomposition rates may arise from competing pathways (C–I vs. C–Cl bond cleavage). A dual approach is recommended:
- Jet-Stirred Reactor (JSR) Experiments : Replicate hexane isomer pyrolysis protocols to measure speciation products (e.g., HCl, I₂) under controlled temperatures (500–900 K).
- DFT Calculations : Model bond dissociation energies (BDEs) for C–I (~55 kcal/mol) and C–Cl (~84 kcal/mol) to predict dominant pathways. Validate using gas chromatography (GC) quantification of intermediates, as applied in hexane-octane distillation studies .
Basic: How to validate purity and structural integrity of 6-chloro-1,1-diiodohexane using analytical chemistry techniques?
Methodological Answer:
- GC-MS : Compare retention times and fragmentation patterns with standards, noting characteristic m/z peaks for iodine (127/129) and chlorine (35/37) isotopes .
- NMR Spectroscopy : Use -NMR to confirm substitution patterns: terminal iodines resonate at ~10–20 ppm, while the chloro group appears at ~40–50 ppm .
- Elemental Analysis : Verify halogen content (Cl: ~12.5%, I: ~58.2%) to detect residual solvents or incomplete reactions.
Advanced: How do structural isomers of hexane derivatives influence reactivity in cross-coupling reactions?
Methodological Answer:
Isomeric effects are critical in catalytic applications:
- Steric Hindrance : 6-Chloro-1,1-diiodohexane’s terminal diiodo configuration enhances accessibility for Suzuki-Miyaura coupling vs. internal isomers. Compare with 1-hexanol derivatives, where steric effects reduce reaction rates .
- Electronic Effects : Electron-withdrawing chloro groups polarize the C–I bond, accelerating oxidative addition in Pd-catalyzed reactions. Contrast with non-halogenated hexanes, which show negligible reactivity .
Basic: What safety protocols are essential for handling 6-chloro-1,1-diiodohexane in laboratory settings?
Methodological Answer:
- Ventilation : Use fume hoods to mitigate exposure to volatile iodine vapors, which exceed occupational limits (MAK: 0.7 mg/m³) .
- Waste Management : Collect halogenated waste separately to avoid soil/water contamination, as seen in hexane extraction pollution studies .
- PPE : Wear nitrile gloves and goggles; iodine residues can penetrate latex .
Advanced: How can researchers model environmental persistence and degradation pathways of 6-chloro-1,1-diiodohexane?
Methodological Answer:
- Hydrolysis Studies : Simulate aqueous conditions (pH 4–9) to track iodide release via ion chromatography, noting slower hydrolysis vs. non-halogenated hexanes due to steric shielding .
- Photodegradation : Expose to UV (254 nm) and quantify radical intermediates (e.g., ·I) using EPR spectroscopy, as applied in VOC degradation studies .
Advanced: What strategies mitigate batch-to-batch variability in halogenated hexane synthesis?
Methodological Answer:
- Process Analytical Technology (PAT) : Implement in-line FTIR to monitor iodine incorporation in real time, reducing off-spec batches .
- DoE Optimization : Use a 3-factor (temperature, stoichiometry, solvent) Box-Behnken design to identify critical parameters, as demonstrated in hexane extraction studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
